5-(2,4-Difluorophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of a difluorophenyl group attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)pentanoic acid typically involves the reaction of an organometallic derivative with a suitably substituted benzene. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of triphenylphosphine and iodine as catalysts, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(2,4-Difluorophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)pentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects. The compound’s effects are often mediated through the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Comparison with Similar Compounds
Similar Compounds
Diflunisal: A difluorophenyl derivative of salicylic acid with anti-inflammatory properties.
Fluorinated Pyridines: Compounds with similar fluorine-containing aromatic rings used in various chemical and biological applications.
Uniqueness
5-(2,4-Difluorophenyl)pentanoic acid is unique due to its specific structural features, such as the difluorophenyl group and the pentanoic acid chain. These features confer distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12F2O2/c12-9-6-5-8(10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
InChI Key |
MNHKFNNBZYWGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.